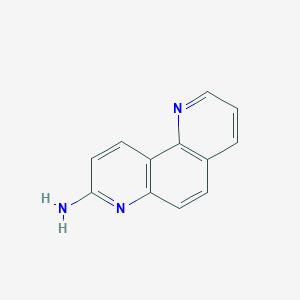

1,7-Phenanthrolin-8-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9N3 |

|---|---|

Molecular Weight |

195.22g/mol |

IUPAC Name |

1,7-phenanthrolin-8-amine |

InChI |

InChI=1S/C12H9N3/c13-11-6-4-9-10(15-11)5-3-8-2-1-7-14-12(8)9/h1-7H,(H2,13,15) |

InChI Key |

LYGFYMFCTYDVBQ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C3=C(C=C2)N=C(C=C3)N)N=C1 |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)N=C(C=C3)N)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,7 Phenanthrolin 8 Amine and Its Derivatives

Established Synthetic Pathways for the 1,7-Phenanthroline (B34526) Scaffold

The construction of the 1,7-phenanthroline framework has traditionally relied on several robust synthetic strategies, including the modification of existing heterocyclic systems and various condensation and cyclization reactions.

Modification of Phenanthroline and Quinolone Derivatives

A primary route to functionalized phenanthrolines involves the chemical modification of the parent 1,7-phenanthroline or related quinolone structures. These modifications can introduce a variety of substituents, including the critical amino group at the 8-position.

The direct amination of phenanthroline precursors is a significant strategy. While the classic Ullmann condensation has been a long-standing method for forming aryl-nitrogen bonds, modern iterations have seen improvements. The use of copper(I)-phenanthroline complexes as catalysts, for instance, allows for amination and amidation of aryl iodides under milder conditions (around 110°C) and with lower catalyst loadings (approximately 10%) compared to traditional methods. researchgate.net This modified Ullmann reaction represents a significant advancement in synthesizing amino-substituted phenanthrolines. researchgate.netnih.gov

Furthermore, the synthesis of fused pyrrolophenanthroline derivatives often starts from 1,7-phenanthroline. mdpi.com A two-step procedure can be employed, beginning with the formation of a monoquaternary 1,7-phenanthrolin-7-ium salt through nucleophilic substitution with a 2-bromoacetophenone. mdpi.com This intermediate then undergoes further reactions to build the fused pyrrole (B145914) ring. mdpi.com

Quinolone derivatives also serve as valuable starting materials. For example, 5,6-dihydro phenanthrolinic analogs can be accessed through a Michael-type addition reaction involving a dihydro-5-quinolinone system, malononitrile, and various aldehydes. nih.gov Another approach involves the reaction of 6-bromo substituted quinolones, although these reactions can be sluggish. sci-hub.se

Multi-component Condensation Reactions for Fused Systems

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient, one-pot synthesis of complex heterocyclic systems, including those based on the 1,7-phenanthroline scaffold. thieme-connect.comrsc.org These reactions offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. beilstein-journals.org

One notable example is the Povarov reaction, a three-component reaction involving an aromatic amine, an aldehyde, and a dienophile (like an electron-rich alkene or alkyne) to construct nitrogen-containing aromatic compounds. researchgate.net This method has been successfully applied to synthesize 1,7-phenanthroline derivatives. researchgate.net For instance, a facile synthesis of various substituted 1,7-phenanthrolines has been demonstrated through a multicomponent reaction based on the aza-Diels-Alder reaction. researchgate.net Similarly, pyrano[3,2-f]quinoline and 4,7-phenanthroline (B189438) derivatives can be prepared via a three-component domino reaction of heterocyclic amines, aldehydes, and a terminal alkyne using a Lewis acid catalyst like BF3·OEt2. researchgate.net

Another versatile MCR involves the condensation of quinolin-5-amine with cyclopentane-1,3-dione and various aromatic or heteroaromatic aldehydes to yield new 7-aryl(hetaryl)-9,10-dihydro-7H-cyclopenta[b] ontosight.aiphenanthrolin-8(11H)-ones. researchgate.net A similar three-component condensation of barbituric acid with quinolin-5-amine and aldehydes produces 7-aryl(hetaryl)-7,8,9,10,11,12-hexahydropyrimido[5,4-b] ontosight.aiphenanthroline-9,11-diones. researchgate.net

The following table summarizes selected multi-component reactions for the synthesis of phenanthroline derivatives:

| Reactants | Product Type | Catalyst/Conditions | Reference |

| Aromatic amine, aldehyde, dienophile | 1,7-Phenanthroline derivatives | Aza-Diels-Alder based | researchgate.net |

| Heterocyclic amine, aldehyde, terminal alkyne | Pyrano[3,2-f]quinoline and 4,7-phenanthroline derivatives | BF3·OEt2 | researchgate.net |

| Quinolin-5-amine, cyclopentane-1,3-dione, aldehyde | Cyclopenta[b] ontosight.aiphenanthrolin-8(11H)-ones | - | researchgate.net |

| Barbituric acid, quinolin-5-amine, aldehyde | Hexahydropyrimido[5,4-b] ontosight.aiphenanthroline-diones | - | researchgate.net |

| 8-hydroxyquinoline, aromatic aldehyde, acetoacetanilide, ammonium (B1175870) acetate (B1210297) | 1,10-Phenanthroline (B135089) derivatives | Solvent-free | tandfonline.com |

Cyclization Strategies

Cyclization reactions are fundamental to the formation of the heterocyclic rings of the phenanthroline core. The classic Skraup reaction, which involves the reaction of nitroanilines with glycerol (B35011) in a strongly acidic medium, is a traditional method for synthesizing phenanthrolines. nih.gov

More contemporary cyclization strategies offer greater control and diversity. For instance, iron-mediated reductive cyclization/oxidation of nitro(hetero)arenes provides a pathway to various scaffolds, including 1,7-phenanthroline. nih.gov This method utilizes iron-acetic acid treatment followed by reaction under an oxygen atmosphere. nih.gov

Palladium-catalyzed cyclization/hydrosilylation of functionalized 1,7-dienes can be employed to form silylated cyclohexane (B81311) derivatives, which can be precursors to phenanthroline systems. acs.org Furthermore, macrocyclization of phenanthroline ligands preorganized around a copper(I) ion, achieved through oxidative Hay acetylene (B1199291) homocoupling, has been shown to enhance the stability of the resulting complexes. d-nb.info

Emerging Synthetic Approaches for 1,7-Phenanthrolin-8-amine

Recent research has focused on developing more sustainable and efficient methods for the synthesis of this compound and its derivatives, with catalyst-free and microwave-assisted protocols gaining prominence.

Catalyst-Free Methodologies

The development of catalyst-free synthetic routes is a significant step towards greener chemistry. A notable example is the one-pot, four-component condensation of 8-hydroxyquinoline, an aromatic aldehyde, acetoacetanilide, and ammonium acetate under solvent-free conditions to produce 1,10-phenanthroline derivatives. tandfonline.com This eco-friendly protocol boasts excellent yields and shorter reaction times. tandfonline.com

Solvent-free multicomponent reactions have also been shown to be highly effective. For instance, the synthesis of pyrrolo[1,2-a] ontosight.aimdpi.comphenanthrolines via an isocyanide-based multicomponent reaction can be performed solvent-free at 40°C, resulting in high yields within minutes. thieme-connect.com Similarly, a range of benzo[j] ontosight.aiphenanthroline and cyclopenta[j] ontosight.aiphenanthroline derivatives have been synthesized in high yields through a three-component reaction of aromatic aldehydes, quinolin-7-amine, and active methylene (B1212753) compounds in ethanol (B145695) under catalyst-free conditions. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has revolutionized organic chemistry by significantly reducing reaction times and often improving yields. anton-paar.comnih.gov This technique has been successfully applied to the synthesis of various phenanthroline derivatives.

An efficient modified Skraup reaction for preparing quinolines and phenanthrolines has been developed using microwave irradiation in neat water with glycerol as a green reagent. researchgate.net This method yields phenanthrolines from nitroanilines in 15-52% yields. researchgate.net

Microwave irradiation has also been employed in multicomponent reactions. A four-component reaction between 1,10-phenanthroline, substituted aldehydes, malononitrile, and isocyanides in ethanol under microwave irradiation affords pyrrolo ontosight.aimdpi.com-phenanthrolines in excellent yields, significantly outperforming conventional heating methods. beilstein-journals.orgmdpi.com In one study, a microwave-assisted synthesis of imidazo[4,5-f] ontosight.aimdpi.comphenanthroline derivatives at 100°C for 20 minutes resulted in yields of 82.3–94.7%. mdpi.com

The following table highlights the advantages of microwave-assisted synthesis for phenanthroline derivatives:

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Four-component synthesis of pyrrolo ontosight.aimdpi.com-phenanthrolines | 6 hours, 62% yield | Shorter time, higher yield | beilstein-journals.org |

| Synthesis of imidazo[4,5-f] ontosight.aimdpi.comphenanthroline derivatives | Longer reaction times | 20 minutes, ~90% yield | mdpi.com |

| Synthesis of rhenium (I) pentylcarbonato complexes | - | 3.5 hours at 160°C | nih.gov |

Green Chemistry Approaches in 1,7-Phenanthroline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of phenanthroline scaffolds to minimize environmental impact. These approaches prioritize the use of non-toxic solvents, reduce reaction times, and improve energy efficiency.

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions. mdpi.com For phenanthroline derivatives, microwave irradiation can significantly shorten reaction times, often leading to higher yields and product purity compared to conventional heating methods. mdpi.com One notable approach is the one-step, solvent-free synthesis of dihydro dibenzophenanthrolines via a self-catalyzed Friedlander reaction under microwave conditions. researchgate.net The absence of a solvent makes this an environmentally benign method. researchgate.net Similarly, imidazole-fused 1,10-phenanthrolines have been synthesized with yields ranging from 52% to 89% in as little as 20 minutes using microwave-assisted heating. jlu.edu.cn

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic irradiation provides mechanical energy to chemical reactions, promoting faster and more efficient synthesis. This method has been successfully applied to produce nanosized coordination polymers based on phenanthroline. researchgate.net An eco-friendly, ultrasound-assisted route catalyzed by bismuth nitrate (B79036) has been developed for synthesizing N-substituted pyrroles, including 5-(1H-pyrrol-1-yl)-1,10-phenanthroline, demonstrating the versatility of sonochemistry in functionalizing heterocyclic systems. nih.gov

Deep Eutectic Solvents (DES): As alternatives to traditional volatile organic solvents, Deep Eutectic Solvents (DES) are gaining traction. nih.govacs.org These solvents, typically a mixture of a hydrogen bond donor and a hydrogen bond acceptor, are advantageous due to their low toxicity, biodegradability, low cost, and thermal stability. nih.govacs.org A manganese-catalyzed, ligand-free synthesis of (E)-6,7-dihydrodibenzo[b,j] acs.orgCurrent time information in Bangalore, IN.phenanthrolines has been reported using a DES system composed of choline (B1196258) chloride (ChCl) and p-toluenesulfonic acid (p-TSA). nih.govacs.org This dehydrogenative Friedlander annulation proceeds efficiently at 100 °C, with the DES acting as both the solvent and a catalyst. nih.gov

| Green Method | Key Features | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields, often solvent-free. | One-step synthesis of dihydro dibenzophenanthrolines. | researchgate.net |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates via acoustic cavitation. | Synthesis of N-substituted pyrrole-phenanthrolines. | nih.gov |

| Deep Eutectic Solvents (DES) | Biodegradable, low-toxicity, reusable solvent systems. | Mn-catalyzed synthesis of dihydrodibenzo[b,j] acs.orgCurrent time information in Bangalore, IN.phenanthrolines. | nih.govacs.org |

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core is critical for tailoring its chemical and physical properties for diverse applications, such as in materials science and medicinal chemistry. researchgate.net Synthesis strategies focus on either building the substituted scaffold from precursors or modifying the core structure after its formation.

Introduction of Substituents for Tailored Properties

The introduction of specific substituents onto the phenanthroline framework allows for the fine-tuning of its electronic and steric characteristics. Multicomponent reactions are particularly effective for this purpose, enabling the construction of complex molecular architectures in a single step.

The Povarov reaction , an inverse-electron-demand aza-Diels–Alder reaction, stands out as a key strategy for synthesizing substituted 8-aminoquinolines and, by extension, phenanthrolines. rsc.org This approach utilizes simple starting materials like 1,2-phenylenediamines, aldehydes, and enol ethers to generate the core structure with substituents already in place. rsc.org The use of fluoroalcohols such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can facilitate this reaction. rsc.org This method has been applied to create a variety of 1,7-phenanthroline derivatives with tailored properties for use as hole-blocking materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net

| Synthetic Method | Description | Example of Substituents Introduced | Reference |

|---|---|---|---|

| Povarov Reaction (Aza-Diels-Alder) | A multicomponent reaction forming the quinoline (B57606)/phenanthroline core from anilines, aldehydes, and dienophiles. | Various aryl and alkyl groups at different positions. | researchgate.netrsc.org |

| Michael Addition/Cyclization | Reaction of a dihydro-quinolinone, malononitrile, and aldehydes. | Fused pyrazolo rings with diverse phenyl and tolyl groups. | nih.gov |

| Multi-step Synthesis | Sequential reactions to build a complex substituted framework. | iso-butoxy and dimethyl ester groups. | sioc-journal.cn |

Derivatization via Post-Synthetic Modification of the Amino Group

Post-synthetic modification (PSM) involves the chemical transformation of a functional group on a pre-formed molecular scaffold. acs.org For this compound, the primary amino group at the C8 position is a prime target for derivatization, allowing for the attachment of a wide range of functionalities. The goal of such derivatization is often to alter the molecule's volatility, reactivity, or to introduce a specific functional tag.

Common derivatization reactions for primary amines include:

Amide Formation: The amino group can readily react with acylating agents like acyl chlorides or carboxylic acids to form stable amide bonds. This is a fundamental transformation in organic synthesis. Advanced methods have also been developed for the direct C-H carbamoylation of the phenanthroline ring system, demonstrating the feasibility of installing amide functionalities. acs.org

Formation of N-substituted Pyrroles: The amino group can be converted into a pyrrole ring. A green, ultrasound-assisted method using a bismuth nitrate catalyst facilitates the reaction between an amine and 2,5-dimethoxytetrahydrofuran (B146720) to yield N-substituted pyrroles. nih.gov This has been successfully applied to synthesize 5-(1H-pyrrol-1-yl)-1,10-phenanthroline, a reaction directly analogous for the 8-amino-1,7-phenanthroline isomer. nih.gov

Derivatization for Analysis: Specific reagents are used to modify the amino group to enhance detectability in analytical techniques like HPLC. Reagents such as 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) and Dansyl chloride react with primary and secondary amines to yield highly fluorescent derivatives. mdpi.com Another reagent, diethyl ethoxymethylenemalonate (DEEMM), is used for pre-column derivatization prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

| Reaction Type | Reagent/Method | Resulting Functional Group | Reference |

|---|---|---|---|

| Amide Formation | Acyl chlorides, Carboxylic acids | Amide (-NH-C=O) | acs.org |

| Pyrrole Synthesis | 2,5-Dimethoxytetrahydrofuran, Bismuth Nitrate, Ultrasound | N-substituted Pyrrole | nih.gov |

| Fluorescent Labeling | Dansyl chloride or NBD-Cl | Fluorescent sulfonamide or amine derivative | mdpi.com |

| LC-MS Derivatization | Diethyl ethoxymethylenemalonate (DEEMM) | DEEMM-adduct for improved chromatographic retention | nih.gov |

Reactivity and Reaction Mechanisms of 1,7 Phenanthrolin 8 Amine

General Reactivity Profiles of the 1,7-Phenanthroline-8-amine System

The reactivity of 1,7-Phenanthrolin-8-amine is dictated by the electronic characteristics of the π-deficient phenanthroline nucleus and the electron-donating C8-amino group. ontosight.ai This unique combination allows the molecule to participate in a variety of chemical transformations. ontosight.ai

Table 1: Summary of General Reactivity of this compound

| Reaction Type | Reactivity Profile | Influencing Factors |

| Nucleophilic Substitution | The phenanthroline ring is susceptible to nucleophilic attack, though modulated by the C8-NH2 group. The amine group itself is nucleophilic. wiley.comsavemyexams.com | Presence of good leaving groups; strength of the nucleophile; reaction conditions. wiley.com |

| Electrophilic Aromatic Substitution | Generally difficult due to the electron-deficient nature of the phenanthroline ring, but potentially directed by the activating C8-NH2 group. smolecule.com | Strength of the electrophile; reaction conditions (often harsh); activating vs. deactivating effects. |

| Oxidation | Both the phenanthroline ring and the exocyclic amino group are susceptible to oxidation. wikipedia.orgrsc.org | Nature of the oxidizing agent; reaction conditions. |

The phenanthroline ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This reactivity is fundamental to the synthesis of this compound itself. For example, the treatment of 8-bromo-1,7-phenanthroline with potassium amide in liquid ammonia (B1221849) results in the formation of this compound via nucleophilic displacement of the bromide ion. wiley.com

Electrophilic aromatic substitution (SEAr) on the 1,7-phenanthroline (B34526) core is generally challenging. The ring nitrogens strongly deactivate the system towards electrophilic attack by withdrawing electron density through inductive and resonance effects. However, the C8-amino group is a powerful activating group that directs electrophiles to the ortho and para positions. This creates a competitive electronic scenario. While specific SEAr studies on this compound are not extensively documented, related phenanthroline derivatives are known to undergo such reactions, albeit often under forcing conditions. smolecule.comnih.govevitachem.com The outcome of an electrophilic attack would depend on the delicate balance between the deactivating influence of the ring nitrogens and the activating, directing effect of the amino substituent.

The this compound molecule possesses two moieties susceptible to oxidation: the phenanthroline ring and the amino group. The parent 1,10-phenanthroline (B135089) can be oxidized to 1,10-phenanthroline-5,6-dione (B1662461) using strong oxidizing agents like a mixture of nitric and sulfuric acids. wikipedia.org Similarly, the 1,7-phenanthroline nucleus is expected to undergo oxidation. The primary amino group is also readily oxidized. The oxidation of amines can be catalyzed by systems containing phenanthroline derivatives and metal ions, highlighting the redox activity of the system. rsc.org The specific site of oxidation on this compound would be contingent on the choice of the oxidant and the precise reaction conditions employed.

Electrophilic Aromatic Substitution Reactions

Coordination Reactivity with Metal Ions

Phenanthroline and its derivatives are archetypal chelating ligands in coordination chemistry. wikipedia.org this compound presents a particularly interesting case due to its potential for multidentate coordination.

Table 2: Coordination Behavior of this compound

| Feature | Description | Implication for Metal Complexes |

| Chelate Formation | Acts as a bidentate or tridentate ligand, binding through N1, N7, and the C8-amino nitrogen. chinesechemsoc.orgresearchgate.net | Formation of stable, often five- or six-membered, chelate rings with transition metals. |

| Ligand Basicity | The C8-NH2 group increases the electron density on the ring nitrogens. chinesechemsoc.org | Enhanced nucleophilicity of N1 and N7, leading to stronger metal-ligand bonds. |

| Coordination Geometry | The spatial arrangement of the three nitrogen donors allows for specific coordination geometries (e.g., meridional). | Influences the structure, stability, and reactivity of the resulting metal complexes. |

| Electronic Properties | The amino group can engage in charge-transfer interactions with the metal center and phenanthroline π-system. researchgate.net | Modulates the photophysical and electrochemical properties of the complexes. |

Like its well-studied 1,10-phenanthroline isomer, 1,7-phenanthroline is an effective chelating agent for transition metal ions, typically binding in a bidentate fashion through the N1 and N7 atoms. smolecule.comcolab.ws The introduction of the 8-amino group provides an additional donor site, transforming the ligand from potentially bidentate to tridentate. This allows this compound to form highly stable complexes by coordinating to a metal center via the N1, N7, and the exocyclic amino nitrogen atoms. This tridentate (N,N,N) coordination mode can enforce specific geometries upon the metal center, influencing the chemical and physical properties of the resulting complex.

The C8-amino group is not merely a passive participant; it fundamentally alters the coordination chemistry of the 1,7-phenanthroline scaffold in several ways.

First, as a potent electron-donating group, the amino substituent increases the electron density across the entire aromatic system. This enhances the Lewis basicity of the heterocyclic nitrogen atoms (N1 and N7), making them stronger donors and promoting the formation of more stable metal complexes. chinesechemsoc.org

Second, the strategic placement of the amino group at the C8 position, adjacent to N7, facilitates its direct involvement in the coordination sphere, leading to tridentate chelation. This has a profound impact on the structure and stability of the complexes formed.

Chelate Complex Formation with Transition Metals

Mechanistic Investigations of this compound Transformations

While dedicated mechanistic studies on the transformations of this compound are not extensively documented, significant insights can be drawn from the synthetic pathways of its derivatives. The formation of fused heterocyclic systems, such as pyrazolo[3,4-j] nsf.govphenanthrolines, provides a valuable window into the reactivity of the 8-amino group and the adjacent nitrogen atom of the phenanthroline core. The proposed mechanisms for these transformations often involve multi-step sequences, including condensation, cyclization, and aromatization reactions.

One of the key transformations involves the reaction of a 1,7-phenanthroline precursor bearing an amino group at the C-8 position to form complex fused structures. A plausible mechanistic pathway for the synthesis of pyrazolo[3,4-j] nsf.govphenanthroline-3-carbonitrile derivatives has been proposed, which highlights the reactivity of the amine functionality.

A proposed mechanism for the formation of these derivatives begins with a Knoevenagel condensation. journals.co.za In this initial step, an aromatic aldehyde reacts with malononitrile, often catalyzed by a base like L-proline in its zwitterionic form. This step generates a reactive benzylidenemalononitrile (B1330407) intermediate.

Concurrently, a related pyrazolo-quinolinone reactant is proposed to react with a strong base, such as sodium hydride, to form an enolate. This enolate then acts as a nucleophile in a Michael addition reaction with the previously formed benzylidenemalononitrile. journals.co.za This addition is a crucial carbon-carbon bond-forming step, creating a larger, more complex intermediate.

The subsequent steps of the proposed mechanism involve a series of intramolecular reactions. The intermediate generated from the Michael addition undergoes cyclization, followed by dehydration and subsequent aromatization to yield the final, stable pyrazolo[3,4-j] nsf.govphenanthroline structure. journals.co.za This domino reaction sequence demonstrates the inherent reactivity of the starting materials, leading to the formation of multiple new bonds and rings in a single synthetic operation.

The table below outlines the proposed key stages in the transformation leading to pyrazolo[3,4-j] nsf.govphenanthroline derivatives, starting from precursors related to this compound.

| Step | Reaction Type | Reactants | Key Intermediate/Product |

| 1 | Knoevenagel Condensation | Aromatic aldehyde, Malononitrile | Benzylidenemalononitrile |

| 2 | Michael Addition | Enolate of a pyrazolo-quinolinone, Benzylidenemalononitrile | Michael adduct |

| 3 | Cyclization/Aromatization | Michael adduct | Pyrazolo[3,4-j] nsf.govphenanthroline |

Another proposed domino reaction mechanism for a similar transformation involves the initial reaction of a chalcone (B49325) with ammonium (B1175870) acetate (B1210297) to form an imine. This imine then undergoes a Michael-type reaction with malononitrile. The resulting adduct proceeds through cyclization, isomerization, and finally aromatization to generate the fused phenanthroline system, albeit in low yields. journals.co.za

These proposed mechanistic pathways, particularly the involvement of the amino group in nucleophilic additions and subsequent cyclizations, provide the most detailed current understanding of the transformations of this compound and its close derivatives.

Coordination Chemistry of 1,7 Phenanthrolin 8 Amine

Complexation with Transition Metal Ions

1,7-Phenanthrolin-8-amine, which can also be named pyridino[2,3-f]quinoline-8-ylamine, is a polycyclic aromatic compound containing a phenanthroline framework with an amino group at the 8-position. nih.gov The parent 1,7-phenanthroline (B34526) is generally considered a weaker chelating agent than 1,10-phenanthroline (B135089) because the nitrogen atoms at positions 1 and 7 are geometrically further apart, making simultaneous coordination to a single metal center less favorable. However, the introduction of the amino group at the 8-position fundamentally alters its potential as a ligand. This modification introduces the possibility of forming a stable five-membered chelate ring involving the N7 atom of the pyridine (B92270) ring and the nitrogen atom of the exocyclic amino group. This coordination behavior is analogous to the well-documented bidentate chelation of (8-amino)quinoline with transition metal halides. nih.gov

This arrangement suggests that this compound can act as a potent bidentate or even a potential tridentate ligand, utilizing the N1, N7, and the amino N8 atoms. The formation of stable complexes with a variety of transition metal ions is therefore highly probable. jmchemsci.com

Structural Aspects of Metal-1,7-Phenanthrolin-8-amine Complexes

While specific crystallographic data for metal complexes of this compound are not widely available in published literature, their structural characteristics can be predicted based on established principles of coordination chemistry and data from analogous ligands. The ligand's geometry suggests two primary modes of coordination:

Bidentate Coordination: The most probable coordination mode involves the nitrogen of the amino group (N8) and the adjacent heterocyclic nitrogen (N7). This would form a highly stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry. nih.govacs.org

Tridentate Coordination: A tridentate mode involving N1, N7, and the N8-amino group is also conceivable. This would result in the formation of one five-membered (via N7 and N8) and one six-membered (via N1 and N7) chelate ring. The feasibility of this mode would depend significantly on the steric requirements and preferred coordination geometry of the metal ion.

These coordination modes would lead to various geometries, typically octahedral for hexacoordinate metals like Fe(II), Co(II), and Ni(II), or square planar/pyramidal for tetracoordinate or pentacoordinate metals like Cu(II). acs.org In a hypothetical octahedral complex, such as [M(1,7-phen-8-NH2)2]X2, the two ligands would occupy four or six coordination sites, with the remaining sites filled by counter-ions or solvent molecules.

Table 1: Predicted Structural Features of this compound Complexes

| Metal Ion (Example) | Predicted Coordination Mode | Expected Geometry | Predicted Chelate Ring(s) |

| Cu(II) | Bidentate (N7, N8) | Distorted Square Planar/Pyramidal | Two 5-membered rings |

| Ni(II) | Bidentate (N7, N8) | Octahedral | Four 5-membered rings (with 2 ligands) |

| Fe(II) | Tridentate (N1, N7, N8) | Distorted Octahedral | Two 5-membered, Two 6-membered rings (with 2 ligands) |

| Re(I) | Bidentate (N7, N8) | Octahedral (e.g., in Re(CO)3X(L)) | One 5-membered ring |

This table is based on theoretical predictions and analogies, not on published experimental data for this compound.

Electronic Properties and Redox Behavior of Coordination Compounds

The electronic properties of metal complexes are intrinsically linked to the nature of the ligand. The 1,7-phenanthroline framework provides an extensive π-system capable of participating in metal-to-ligand charge transfer (MLCT) transitions, a hallmark of many phenanthroline complexes. chim.it The addition of the electron-donating amino group at the 8-position is expected to increase the electron density on the ligand framework.

This increased electron-donating ability should strengthen the σ-donor character of the ligand, which in turn affects the ligand field splitting energy and the redox potential of the coordinated metal ion. For instance, in complexes of electrochemically active metals like Ru(II) or Fe(II), a more electron-rich ligand generally makes the metal center easier to oxidize (i.e., shifts the M(II)/M(III) redox couple to less positive potentials). Studies on 5-amino-1,10-phenanthroline have shown that the amino group makes the ligand easier to oxidize, which can be a key feature in designing electroactive materials. rsc.org Similarly, rhenium carbonyl complexes with (8-amino)quinoline show intense MLCT bands in their electronic absorption spectra. nih.gov

Table 2: Expected Electronic and Redox Properties of this compound Complexes

| Property | Expected Characteristic | Rationale |

| UV-Vis Absorption | Intense π-π* transitions in the UV region; MLCT bands in the visible region. | Aromatic π-system of phenanthroline and potential for charge transfer to/from the metal d-orbitals. chim.it |

| Redox Behavior | Ligand- and metal-centered redox processes. | The phenanthroline ring can be reduced, the amino group can be oxidized, and the metal ion can undergo redox changes. rsc.org |

| Luminescence | Potential for luminescence at low temperatures. | Common in complexes of d6 (e.g., Ru(II)) and d10 (e.g., Cu(I), Zn(II)) metals with aromatic diimine ligands. |

Stereochemical Considerations in Complex Formation

The formation of stereoisomers is a critical aspect of the coordination chemistry of chelating ligands. Although this compound is itself achiral, its coordination to a metal center can generate chirality.

When two or three bidentate this compound ligands coordinate to an octahedral metal center, the resulting complex lacks a plane of symmetry and is therefore chiral. This results in the formation of a racemic mixture of two enantiomers, designated as delta (Δ) and lambda (Λ). This is a well-established phenomenon for tris(bidentate) octahedral complexes, such as [Fe(phen)3]2+. The separation of these enantiomers, if desired, would require chiral resolution techniques. The "bent" geometry of the 1,7-phenanthroline backbone, compared to the more symmetrical 1,10-phenanthroline, could introduce additional, more complex stereochemical outcomes depending on the precise coordination geometry.

Application as Ligands in Advanced Coordination Compounds

The unique structural and electronic features of this compound make it an interesting, albeit underexplored, building block for the creation of advanced coordination compounds with tailored properties.

Design Principles for Novel Ligand Systems with this compound Core

The design of new ligands often focuses on tuning steric and electronic properties to achieve a specific function, such as catalysis, sensing, or materials applications. The this compound core offers several handles for such modifications:

Functionalization of the Amino Group: The exocyclic amino group is a prime site for chemical modification. It can be alkylated, acylated, or used as a starting point to build larger structures, thereby altering the ligand's steric bulk, solubility, and electronic properties.

Exploiting the "Bent" Backbone: Unlike the pre-organized 1,10-phenanthroline, the geometry of 1,7-phenanthroline is less rigid for bidentate chelation across the N1 and N7 atoms. However, the N7-N8 amino chelate pocket is well-defined. This specific geometry could be exploited to design catalysts where the substrate's access to the metal center is controlled by the ligand's unique shape.

Creating Polynuclear Systems: The N1 nitrogen is sterically removed from the N7-N8 chelate site. This "unused" nitrogen could potentially act as a bridging point to a second metal center, allowing for the rational design of dinuclear or polynuclear complexes with potential applications in magnetism or multi-electron catalysis.

Self-Assembled Molecular Complexes Incorporating this compound

Self-assembly in coordination chemistry relies on non-covalent interactions like hydrogen bonding and π-π stacking to build complex supramolecular architectures from simpler components. researchgate.net Phenanthroline-based ligands are excellent candidates for such assemblies due to their large, flat aromatic surfaces that promote π-π stacking.

The this compound ligand possesses features that are highly conducive to self-assembly. The amino group can act as a hydrogen bond donor, while the heterocyclic nitrogen atoms can act as hydrogen bond acceptors. This dual functionality can direct the assembly of molecules into predictable one-, two-, or three-dimensional networks. For example, it is conceivable that in the solid state, molecules of a complex could be linked by hydrogen bonds between the amino group of one ligand and a counter-ion or the N1 atom of a neighboring ligand. These interactions, combined with the inherent tendency for π-π stacking of the phenanthroline rings, could be used to engineer novel crystalline materials. While specific examples involving this compound are not documented, the principles established with other amino-phenanthrolines and related heterocyclic systems strongly suggest this potential.

Catalytic Applications of 1,7 Phenanthrolin 8 Amine Based Systems

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern organic synthesis. Phenanthroline derivatives are widely recognized for their ability to form stable and catalytically active complexes with a variety of transition metals. These complexes are valued for their rigid, planar structure and strong chelating ability, which can enhance the stability and reactivity of the metal center.

Cross-Coupling Reactions (e.g., Sonogashira, Ullmann-type)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Phenanthroline ligands have been instrumental in the development and optimization of many such reactions.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst. chemrxiv.org The amine base plays a crucial role in the reaction mechanism. chemrxiv.org While 1,10-phenanthroline (B135089) and its derivatives have been successfully employed as ligands in both traditional and copper-free Sonogashira reactions, specific examples utilizing 1,7-phenanthrolin-8-amine are not reported. rsc.orgrsc.orgresearchgate.net For instance, an iron-catalyzed Sonogashira coupling of aryl iodides with terminal alkynes has been reported using 1,10-phenanthroline as a ligand in water. rsc.orgbeilstein-journals.org

Ullmann-type Reactions: These copper-catalyzed reactions are fundamental for forming C-N, C-O, and C-S bonds. wikipedia.org The introduction of ligands like 1,10-phenanthroline has been a significant advancement, allowing these reactions to proceed under milder conditions than the traditionally harsh requirements. wikipedia.orgnih.govrug.nl The ligand is believed to stabilize the Cu(I) catalytic species and facilitate the coupling process. rug.nl Although a variety of ligands have been explored to improve the efficiency of Ullmann-type reactions, there is no specific mention in the literature of this compound being used for this purpose. nih.govacs.orgresearchgate.net

Cycloaddition Reactions (e.g., Huisgen 1,3-Dipolar Cycloaddition)

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct.

Huisgen 1,3-Dipolar Cycloaddition: This reaction is a prime example of a [3+2] cycloaddition, where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. organic-chemistry.orgwikipedia.org The copper-catalyzed version of this reaction, often termed "click chemistry," is particularly known for its high efficiency and regioselectivity in forming 1,2,3-triazoles from azides and terminal alkynes. organic-chemistry.org Phenanthroline-based ligands have been used to create copper catalysts for these cycloadditions. For example, copper complexes with 1,10-phenanthroline derivatives have been immobilized on supports and shown to be effective catalysts for the Huisgen cycloaddition. rsc.org However, there are no specific reports on the use of this compound in this context.

Other Organic Transformations Mediated by this compound Complexes

While the requested focus is on specific cross-coupling and cycloaddition reactions, it is worth noting that phenanthroline complexes are versatile catalysts for a wide range of other organic transformations. These can include oxidation, reduction, and various C-H activation reactions. The specific electronic and steric properties imparted by the ligand are crucial for the catalyst's performance. The presence of an amino group at the 8-position of a 1,7-phenanthroline (B34526) scaffold would be expected to modulate the electronic properties of the ligand and its metal complexes, potentially influencing their catalytic activity. However, without experimental data, any discussion of its role in "other organic transformations" remains speculative.

Heterogeneous Catalysis

Heterogeneous catalysis involves catalysts in a different phase from the reactants, which offers significant advantages in terms of catalyst separation, recovery, and reusability.

Immobilization Strategies for this compound Complexes on Supports

The immobilization of homogeneous catalysts onto solid supports is a key strategy for developing robust and recyclable heterogeneous catalysts. Common supports include silica (B1680970), alumina, polymers, and carbon-based materials. rsc.orgnih.gov For phenanthroline-based complexes, immobilization can be achieved by covalently attaching a modified phenanthroline ligand to the support surface. rsc.org This often involves functionalizing the phenanthroline ring with a group capable of forming a stable bond with the support material.

For instance, 1,10-phenanthroline has been functionalized with phosphonate (B1237965) or silane (B1218182) groups to anchor copper complexes onto titania or silica supports. rsc.org Another approach involves the pyrolysis of metal-phenanthroline complexes on a support to generate metal nanoparticles embedded in a nitrogen-doped carbon matrix, which then act as the heterogeneous catalyst. nih.govwiley.comunimi.it While these strategies are well-established for the 1,10-phenanthroline scaffold, their application to this compound has not been documented. The presence of the amine group on the this compound molecule could potentially serve as an anchoring point for immobilization, but specific research on this is not available.

Advanced Characterization and Spectroscopic Analysis of 1,7 Phenanthrolin 8 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 1,7-phenanthrolin-8-amine and its derivatives, NMR provides detailed information about the hydrogen and carbon framework, as well as the connectivity between atoms.

Proton NMR (¹H NMR) Applications for Structural Assignment

In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the protons of the aromatic rings and the amine group. The aromatic protons typically appear in the downfield region (δ 7.0-9.5 ppm) due to the deshielding effect of the ring currents. The specific chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) are dictated by the proton's position on the phenanthroline skeleton and its proximity to the nitrogen atoms and the amino substituent. The two protons of the primary amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

For instance, in a study of a tri-alkyl pyrrolo[1,2-i] researchgate.netscience.govphenanthroline-7,8,9-tricarboxylate derivative, the aromatic protons of the 1,7-phenanthroline (B34526) core were observed at distinct downfield shifts, confirming the substitution pattern. oup.com The proton at the C-1 position, for example, appeared as a doublet at δ 8.37 ppm. oup.com Similarly, analysis of a 1,3-dimethyl-2,4,6-trioxohexahydropyrimidine-substituted 1,7-phenanthroline showed aromatic signals in the δ 7.29-8.83 ppm range.

Table 1: Representative ¹H NMR Data for 1,7-Phenanthroline Derivatives Note: Data is for derivatives, as specific data for this compound is not publicly available.

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Triethyl pyrrolo[1,2-i] researchgate.netscience.govphenanthroline-7,8,9-tricarboxylate | C-1-H | 8.37 | d, J = 8.1 | oup.com |

| C-2-H | 7.65 | dd, J₁ = 8.1, J₂ = 4.3 | oup.com | |

| C-3-H | 9.13 | dd, J₁ = 4.3, J₂ = 1.5 | oup.com | |

| C-5-H | 9.30 | d, J = 9.57 | oup.com | |

| C-6-H | 8.58 | d, J = 9.57 | oup.com |

Carbon-13 NMR (¹³C NMR) and Other Multinuclear NMR Studies

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. For this compound, twelve distinct signals would be expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the twelve carbon atoms of the phenanthroline ring. Aromatic and heterocyclic carbons typically resonate in the δ 120-160 ppm range. Quaternary carbons (those without attached protons, such as at the ring junctions and C-7/C-8) often show weaker signals. The chemical shift of C-8 would be significantly influenced by the attached amino group.

Table 2: Representative ¹³C NMR Data for a 1,7-Phenanthroline Derivative Note: Data is for a derivative, as specific data for this compound is not publicly available.

| Compound | Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Diethyl-8-(1,3-dimethyl-2,4,6-trioxohexahydropyrimidine-5-yl) 1,7-phenanthroline,(8-H) 7-yl fumarate | Aromatic | 123.99 - 141.79 | |

| Carbonyl (substituent) | 149.88 - 177.80 |

2D NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the spin system of each aromatic ring. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate each proton with its directly attached carbon atom, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. For a molecule like this compound, HMBC would be particularly powerful for confirming the placement of the amino group at C-8 by observing correlations from the amine protons to carbons C-8, C-7, and the adjacent carbon in the neighboring ring.

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound and for gaining structural information through analysis of its fragmentation patterns.

For this compound (C₁₂H₉N₃), the exact molecular weight is 195.0796 g/mol . High-Resolution Mass Spectrometry (HRMS) can confirm this mass with high precision (typically to within 5 ppm), which in turn validates the elemental composition C₁₂H₉N₃. This is a critical step in the identification of a newly synthesized compound.

When subjected to ionization in a mass spectrometer (e.g., in GC-MS), the molecular ion (M⁺˙) at m/z 195 would be expected. Subsequent fragmentation can provide structural clues. Based on the known fragmentation patterns of amines and nitrogen heterocycles, a plausible fragmentation pathway for this compound would involve:

Loss of NH₃: Cleavage of the C-N bond and loss of an ammonia (B1221849) radical is not typical, but loss of ammonia (NH₃) from the protonated molecule [M+H]⁺ is a common pathway for primary amines, leading to a fragment at m/z 178.

Loss of HCN: A characteristic fragmentation for pyridine (B92270) and quinoline (B57606) rings is the elimination of a neutral hydrogen cyanide molecule, which would result in a fragment ion at m/z 168 (from M⁺˙) or m/z 151 (from the [M+H-NH₃]⁺ fragment).

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion | Origin |

|---|---|---|

| 195 | [C₁₂H₉N₃]⁺˙ | Molecular Ion (M⁺˙) |

| 196 | [C₁₂H₁₀N₃]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 179 | [C₁₂H₉N₂]⁺ | Loss of NH₂ from [M+H]⁺ |

X-ray Diffraction Analysis for Solid-State Structural Elucidation

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly documented, analysis of the parent 1,7-phenanthroline and its derivatives provides insight into the core geometry.

The 1,7-phenanthroline framework is largely planar. In the crystal structure of a 1,7-phenanthroline derivative, π-π stacking interactions were observed with an inter-planar distance of 3.539 Å, facilitating charge transport in the solid state. science.gov The presence of the amine group and the two ring nitrogens in this compound creates sites for strong intermolecular hydrogen bonding, which would be expected to dominate the crystal packing arrangement. Studies of 1,7-phenanthroline complexed with acids have demonstrated its ability to form extensive hydrogen-bonded networks. researchgate.net

Table 4: Representative Crystallographic Interaction Data for 1,7-Phenanthroline Derivatives

| Compound/Complex | Interaction Type | Distance/Parameter | Significance | Reference |

|---|---|---|---|---|

| Tetraphenyl-1,7-phenanthroline derivative | π-π stacking | 3.539 Å | Indicates close packing and potential for electronic communication between molecules. | science.gov |

| 1,7-Phenanthroline with Thiodipropionic Acid | Hydrogen Bonding | N/A | Forms channels incorporating guest molecules. | researchgate.net |

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. The extended π-conjugated system of the phenanthroline core makes it a strong chromophore, with expected intense absorption bands in the UV region corresponding to π→π* transitions. The presence of nitrogen lone pairs and the amino group also allows for lower energy n→π* transitions.

Studies on substituted phenanthrolines show characteristic absorption patterns. For example, some 1,10-phenanthroline (B135089) derivatives exhibit strong absorption bands around 270-400 nm. Dibenzo[b,j] science.govphenanthroline derivatives show higher energy π–π* transitions around 250-300 nm and lower energy n–π* transitions in the 310-350 nm region. The position and intensity of these bands are sensitive to substituents and the solvent environment.

Many phenanthroline derivatives are also fluorescent, emitting light upon relaxation from an excited electronic state. The emission wavelength and quantum yield are highly dependent on the molecular structure and environment. For instance, some aryl-substituted 1,10-phenanthrolines fluoresce around 400 nm, with the emission shifting significantly upon protonation. The fluorescence of some systems can be quenched or enhanced by the presence of metal ions, making them useful as chemical sensors. For this compound, the amino group, being an electron-donating group, would likely influence the energy of the electronic transitions and thus the absorption and fluorescence properties.

Table 5: Representative Spectroscopic Data for Phenanthroline Derivatives Note: Data is for derivatives, as specific data for this compound is not publicly available.

| Compound Class | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Aryl-substituted 1,10-phenanthrolines | ~400 | ~400 (neutral)~475 (protonated) | 0.08 - 0.24 (neutral)0.16 - 0.50 (protonated) |

UV-Vis Absorption Properties and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its system of π-electrons and the presence of non-bonding electrons.

For an aromatic heterocyclic compound like this compound, the UV-Vis spectrum is expected to be dominated by two main types of electronic transitions:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region (usually below 350 nm). The extensive conjugated system of the phenanthroline core would give rise to several such bands.

n → π Transitions:* These are lower-energy transitions that involve promoting an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atoms or the amino group, to a π* antibonding orbital. These transitions are "forbidden" by symmetry rules, resulting in weaker absorption bands at longer wavelengths compared to π → π* transitions.

While specific experimental values for this compound are not documented in the searched literature, analysis of related phenanthroline derivatives suggests that its UV-Vis spectrum in a solvent like methanol (B129727) or acetonitrile (B52724) would likely display intense absorption bands in the 220-350 nm range, attributable to the π → π* transitions of the phenanthroline aromatic system. mdpi.com The introduction of the amino group at the C-8 position would be expected to cause a slight shift in these absorption maxima (a bathochromic or red shift) and potentially introduce a low-intensity shoulder at a longer wavelength corresponding to an n → π* transition.

Table 1: Expected UV-Vis Absorption Data for this compound No experimental data is available. This table is a representation of how typical data would be presented.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition Type (Assignment) |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Photoluminescence Properties and Quantum Yields

Photoluminescence is the process where a substance absorbs photons (light) and then re-emits photons. This phenomenon includes fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state). The photoluminescence spectrum provides information about the electronic structure of the excited state and the de-excitation pathways. The quantum yield (Φ) is a critical measure of the efficiency of this process, defined as the ratio of photons emitted to photons absorbed.

Many polycyclic aromatic hydrocarbons and heterocyclic systems exhibit photoluminescence. The properties of 1,7-phenanthroline-8-amine would depend on the relative energies of its excited singlet and triplet states and the efficiency of non-radiative decay processes. The amino group can influence luminescence; in some cases, it enhances it, while in others, it can quench fluorescence through mechanisms like photoinduced electron transfer.

Determining the photoluminescence properties would involve measuring the emission spectrum by exciting the compound at a wavelength corresponding to one of its absorption bands. The quantum yield would be calculated relative to a known standard. rsc.org Without experimental data, it is difficult to predict whether this compound would be a significant luminophore. Some complex phenanthroline derivatives are known to be fluorescent, often with emission in the blue region of the spectrum.

Table 2: Hypothetical Photoluminescence Data for this compound No experimental data is available. This table is a representation of how typical data would be presented.

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Infrared (IR) Spectroscopy for Functional Group Analysis and Coordination State

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic vibration frequency, allowing for its identification.

For this compound, the IR spectrum would provide clear evidence for its key structural features:

N-H Vibrations: As a primary amine (R-NH₂), the amino group would exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com One band corresponds to the symmetric stretch and the other to the asymmetric stretch. An N-H bending vibration (scissoring) is also expected around 1580-1650 cm⁻¹. orgchemboulder.com

C-N Vibrations: The stretching of the carbon-nitrogen bond of the aromatic amine would appear as a strong band in the 1250-1335 cm⁻¹ region. orgchemboulder.com

Aromatic Ring Vibrations: The phenanthroline core would show characteristic C=C and C=N stretching vibrations within the aromatic system, typically in the 1400-1620 cm⁻¹ range. rsc.orgresearchgate.net Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while out-of-plane C-H bending vibrations would appear in the 650-900 cm⁻¹ region, providing information about the substitution pattern on the rings.

When the molecule acts as a ligand and coordinates to a metal ion, shifts in the C=C and C=N stretching frequencies of the phenanthroline ring are typically observed, indicating the participation of the ring nitrogens in bonding. rsc.org

Table 3: Expected Characteristic IR Absorption Bands for this compound Based on general spectroscopic principles. orgchemboulder.com

| Frequency Range (cm-1) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 1580 - 1650 | N-H Bend (Scissoring) | Primary Amine |

| 1400 - 1620 | C=C and C=N Stretch | Aromatic/Heterocyclic Ring |

| 1250 - 1335 | C-N Stretch | Aromatic Amine |

| 650 - 900 | C-H Bend (Out-of-plane) | Aromatic |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods like cyclic voltammetry (CV) are used to study the redox (reduction-oxidation) properties of a compound. In a CV experiment, the voltage applied to a solution of the analyte is swept back and forth, and the resulting current is measured. This provides information about the potentials at which the compound is oxidized or reduced and the stability of the resulting species.

For this compound, CV would be expected to reveal several redox processes:

Oxidation: The amino group is typically electron-donating and can be oxidized at a positive potential. The exact potential would depend on the solvent and electrolyte used but would provide insight into the molecule's electron-donating ability.

Reduction: The electron-deficient phenanthroline ring system can be reduced by accepting one or more electrons. This typically occurs at negative potentials and may involve one or more reversible or irreversible steps.

Studies on related amino-phenanthroline isomers have shown that they can be electropolymerized onto an electrode surface through the oxidation of the amine group, forming a conductive polymer film. electrochemsci.org It is plausible that this compound could exhibit similar behavior. The CV would appear as a series of peaks, with the peak potential indicating the ease of electron transfer and the peak current relating to the concentration and diffusion of the analyte.

Table 4: Hypothetical Cyclic Voltammetry Data for this compound No experimental data is available. This table is a representation of how typical data would be presented.

| Process | Epa (V) vs. Ref. | Epc (V) vs. Ref. | ΔEp (mV) | Assignment |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Theoretical and Computational Chemistry Studies of 1,7 Phenanthrolin 8 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of phenanthroline systems, offering a balance between accuracy and computational cost. smu.edu It is widely used to predict the properties of molecules like 1,7-Phenanthrolin-8-amine.

Optimization of Molecular Geometry and Electronic Structure

The initial step in most quantum chemical studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For phenanthroline derivatives, DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are commonly employed to achieve this. semanticscholar.org The process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

For this compound, with its C12H9N3 molecular formula, the optimization would reveal key bond lengths, bond angles, and dihedral angles. nih.gov The planar phenanthroline core is expected, with the amine group (-NH2) at position 8 introducing specific electronic and structural characteristics. The planarity of the aromatic system is crucial for its electronic properties and interactions. Studies on similar structures, like 2-amino-1,10-phenanthrolin-1-ium chloride, have successfully used DFT to compare calculated geometric parameters with experimental X-ray diffraction data, showing good agreement. semanticscholar.org

The electronic structure, once the geometry is optimized, can be analyzed through properties like the distribution of electron density and the electrostatic potential (ESP) map. The ESP map for this compound would likely show negative potential (electron-rich regions) around the nitrogen atoms of the phenanthroline rings and the amine group, indicating their roles as potential sites for electrophilic attack or coordination with metal ions. acs.org

Table 1: Predicted Geometric and Physicochemical Properties of this compound This table includes data computed by various sources for this compound.

| Property | Value | Source |

| Molecular Formula | C12H9N3 | PubChem nih.gov |

| Molecular Weight | 195.22 g/mol | PubChem nih.gov |

| XLogP3 | 2.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Exact Mass | 195.079647300 Da | PubChem nih.gov |

| Topological Polar Surface Area | 51.8 Ų | PubChem nih.gov |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

In this compound, the HOMO is expected to be distributed primarily over the electron-rich amine group and the phenanthroline ring system, while the LUMO would likely be localized on the electron-deficient parts of the aromatic rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. researchgate.net

Table 2: Example HOMO-LUMO Energies for a Related Phenanthroline Derivative Data from DFT calculations on a different phenanthroline system, illustrating typical values.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.50 |

| LUMO | -2.49 |

| Energy Gap (ΔE) | 3.01 |

| Source: Adapted from computational studies on related phenanthroline inhibitors. researchgate.net |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods are powerful tools for predicting and interpreting spectroscopic data. rsc.org

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for calculating NMR chemical shifts (¹H and ¹³C). semanticscholar.org For this compound, theoretical calculations would predict the chemical shifts for the eight aromatic protons and twelve carbon atoms. These predicted values, when compared to experimental data, can confirm the molecular structure. Studies on 2-amino-1,10-phenanthrolin-1-ium chloride have shown that while there can be systematic deviations, the calculated shifts generally correlate well with experimental findings, aiding in the assignment of complex spectra. semanticscholar.org

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). semanticscholar.org The calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π→π* and n→π* transitions in aromatic systems like phenanthrolines. For this compound, the amine substituent would likely cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted parent compound.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling provides deep insights into the pathways of chemical reactions, allowing for the characterization of intermediates and transition states (TS). acs.org While specific reaction mechanism studies for this compound are scarce, research on related copper-phenanthroline catalyzed C-N coupling reactions illustrates the methodology. nih.govd-nb.info

In such studies, DFT calculations are used to map out the potential energy surface of the reaction. This involves:

Identifying the reactant and product structures.

Locating the transition state structure for each step of the mechanism (e.g., oxidative addition, reductive elimination).

Calculating the activation energies (the energy barrier from reactant to TS), which determine the reaction rate.

For a hypothetical reaction involving this compound, such as its synthesis or its participation in a catalytic cycle, computational modeling could elucidate the most favorable pathway and explain observed regioselectivity or stereoselectivity. rsc.orgrsc.org

Computational Insights into Ligand-Metal Interactions and Coordination Preferences

Phenanthrolines are renowned for their ability to act as bidentate ligands, forming stable complexes with a wide range of metal ions. mdpi.comacs.org Computational chemistry is invaluable for understanding the nature of these ligand-metal bonds and predicting coordination preferences.

DFT calculations can quantify the interaction between a ligand like this compound and a metal center. Key aspects that can be studied include:

Binding Energies: Calculating the energy released upon complex formation provides a measure of the complex's stability.

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis can describe the nature of the coordination bond, quantifying the extent of charge transfer from the ligand's nitrogen lone pairs to the metal's empty orbitals.

Geometric Parameters: Optimized geometries of metal complexes reveal the coordination geometry (e.g., tetrahedral, square planar, octahedral) and the precise M-N bond lengths. dergipark.org.tr

For this compound, the two nitrogen atoms of the phenanthroline core are the primary coordination sites. Theoretical studies on similar ligands complexed with metals like Am(III) and Eu(III) show that electrostatic interactions often dominate, with a smaller but significant covalent contribution. acs.org The specific geometry and electronic structure of the ligand influence the stability and properties of the resulting metal complex. uchile.cl

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics is ideal for studying electronic structure and reactivity, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility of larger systems over time. mdpi.com MD simulations use classical mechanics (force fields) to model the movements of atoms and molecules. smu.edu

For a molecule like this compound, particularly when it is part of a larger supramolecular assembly or a metal complex interacting with a biomolecule, MD simulations can provide crucial insights. rsc.orgcardiff.ac.uk These simulations can:

Explore the different possible conformations of the molecule and the complex.

Analyze the stability of non-covalent interactions, such as hydrogen bonds and π-π stacking, which are critical in biological systems and materials science. mdpi.com

Simulate the behavior of the molecule in different solvent environments.

For instance, replica exchange molecular dynamics (REMD) simulations have been used to study the coordination of a Pt(II)-phenanthroline complex to amyloid-β peptides, revealing how the ligand influences the peptide's conformation through non-covalent interactions like π-stacking. cardiff.ac.uk Similar studies involving this compound could elucidate its interactions in various chemical and biological contexts.

Applications in Materials Science, Chemical Sensing, and Specialized Separations

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Phenanthroline derivatives are recognized as valuable components in the architecture of organic light-emitting diodes, often serving as hole-blocking and electron-transporting materials. researchgate.net While 1,10-phenanthroline (B135089) derivatives have been extensively studied, the potential of other isomers like 1,7-phenanthrolines is an active area of research, historically hindered by a lack of efficient and selective synthetic methods. researchgate.net

Investigation of Hole-Blocking and Electron-Transporting Properties

Recent studies have focused on synthesizing various 1,7-phenanthroline (B34526) derivatives to evaluate their performance as hole-blocking materials. researchgate.net The introduction of different substituents onto the 1,7-phenanthroline core has been shown to significantly influence the thermal stability and charge transport characteristics of the resulting materials. For instance, the planar structure and low HOMO-LUMO gap of pyrrolo[1,2-i] researchgate.netphenanthroline derivatives make them effective n-type semiconductors with notable conductivity.

Molecular Design Strategies for Enhanced Device Performance

The design of novel 1,7-phenanthroline derivatives is a key strategy for optimizing OLED performance. Research has demonstrated that multicomponent reactions, such as the aza-Diels-Alder reaction, can be employed for the facile synthesis of a variety of substituted 1,7-phenanthrolines. researchgate.net This allows for a systematic investigation into the structure-property relationships, providing valuable insights for the molecular design of new optoelectronic materials. researchgate.net

Strategies to enhance device performance often involve tuning the electronic properties of the phenanthroline ligand. Introducing electron-donating groups, such as amino or methoxy (B1213986) groups, can increase the nucleophilicity of the phenanthroline ring. chinesechemsoc.orgnih.gov This enhanced electron-donating ability can lead to more efficient electron injection from the cathode, a crucial factor for reducing the operating voltage and improving the power efficiency of OLEDs. chinesechemsoc.org Furthermore, the combination of appropriate host materials with these phenanthroline derivatives can lead to a reduction in efficiency roll-off at high brightness levels. researchgate.net The development of phenanthroline derivatives that can form stable complexes with various metals also offers a strategic approach to creating stable cathodes with tunable work functions, which is a unique advantage in organic electronics. researchgate.net

Table 1: Properties of Selected Phenanthroline Derivatives for OLEDs

| Compound Family | Key Properties | Application in OLEDs | Reference |

|---|---|---|---|

| 1,7-Phenanthroline Derivatives | Low HOMO/LUMO energy levels | Hole-blocking and electron-transporting materials | researchgate.net |

| Pyrrolo[1,2-i] researchgate.netphenanthroline Derivatives | Planar structure, low HOMO-LUMO gap, n-type semiconductor behavior | Electron-transport materials |

This table provides a summary of key properties and applications of different families of phenanthroline derivatives in OLEDs based on available research.

Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

The ability of phenanthroline ligands to coordinate with metal ions makes them excellent building blocks for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. lookchem.commdpi.com While much of the research has centered on the more common 1,10-phenanthroline isomer, the principles extend to other isomers like 1,7-phenanthroline. lookchem.comacs.orgnih.gov

MOFs are crystalline materials with a porous structure, formed by the self-assembly of metal ions or clusters with organic ligands. enpress-publisher.com The properties of MOFs, such as their porosity, stability, and functionality, can be tuned by carefully selecting the metal and organic components. enpress-publisher.com Phenanthroline-based MOFs have shown promise in catalysis, for example, in C-H amination reactions. osti.gov The rigid and planar structure of the phenanthroline unit can impart stability to the framework, while the nitrogen atoms provide coordination sites for metal catalysts. osti.gov The synthesis of these frameworks is often influenced by factors such as pH, temperature, and the solvent system used. enpress-publisher.comresearchgate.net

Supramolecular assemblies are larger, well-defined structures formed through non-covalent interactions, such as hydrogen bonding and π-π stacking. acs.org Studies have shown that 1,7-phenanthroline can participate in the formation of such assemblies with other molecules, like 1,2,4,5-benzenetetracarboxylic acid. acs.orgresearchgate.net In these structures, the 1,7-phenanthroline molecule can act as an aza-donor, interacting with other components to create complex, higher-order architectures. acs.org The resulting assemblies can exhibit interesting properties, such as forming host-guest systems or extended molecular tapes. acs.org

Chemical Sensors and Probes

The inherent fluorescence and metal-chelating properties of phenanthroline derivatives make them highly suitable for the development of chemical sensors and probes. researchgate.net These sensors can detect specific analytes, such as metal ions, through changes in their optical properties, like color or fluorescence intensity. researchgate.net

Colorimetric and Fluorometric Metal Ion Detection

Derivatives of phenanthroline have been successfully employed as chemosensors for the detection of various metal ions. researchgate.netmdpi.com The binding of a metal ion to the phenanthroline ligand can cause a measurable change in the electronic structure of the molecule, leading to a shift in its absorption or emission spectrum. researchgate.net For instance, phenanthroline-based sensors have been developed for the highly sensitive and selective detection of ions like Fe²⁺ and Zn²⁺. researchgate.netbohrium.com Some sensors are designed to be "naked-eye" detectors, where the color change upon binding to the target ion is visible without the need for instrumentation. researchgate.net

The selectivity of these sensors is a critical aspect, and molecular design plays a key role in achieving it. By modifying the phenanthroline structure with different functional groups, it is possible to tune the sensor's affinity for specific metal ions. researchgate.net For example, a cellulose-based sensor incorporating a phenanthroline derivative demonstrated a remarkable naked-eye detection limit for Fe²⁺ ions in the parts-per-billion range. acs.org

Development of Photoluminescence Probes

Beyond simple metal ion detection, phenanthroline derivatives are being developed as sophisticated photoluminescence probes. tsijournals.comresearchgate.net These probes can be used for a variety of applications, including the detection of biologically important molecules and for bioimaging. tsijournals.comresearchgate.net For example, a fluorescent probe based on a quinolino[7,8-j] researchgate.netphenanthroline scaffold was developed for the selective and sensitive detection of picric acid, a hazardous explosive. researchgate.net This probe was also shown to be effective for detecting picric acid within living cells, highlighting its potential for biomedical applications. researchgate.net

The development of these probes often involves creating a system where the fluorescence is "turned off" or "turned on" in the presence of the target analyte. This can be achieved through various mechanisms, such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). The high quantum yield and photostability of many phenanthroline derivatives make them excellent candidates for the core of such advanced photoluminescence probes.

Table 2: Applications of Phenanthroline-Based Chemical Sensors and Probes

| Sensor/Probe Type | Target Analyte | Detection Method | Key Features | Reference |

|---|---|---|---|---|

| Colorimetric and Fluorometric Sensor | Fe²⁺, Zn²⁺ | Color change, Fluorescence change | High sensitivity and selectivity, "naked-eye" detection | researchgate.netbohrium.comacs.org |

| Photoluminescence Probe | Picric Acid | Fluorescence quenching | High selectivity and sensitivity, applicable in living cells | researchgate.net |

This table summarizes various applications of phenanthroline-based sensors and probes, detailing the target analyte, detection method, and key features.

Nanomaterial Synthesis and Stabilization

The functionalization of nanoparticles to impart specific chemical properties is a cornerstone of nanotechnology. While direct studies employing 1,7-phenanthrolin-8-amine in nanomaterial synthesis are not extensively documented, the characteristics of its constituent parts—the phenanthroline skeleton and the amino group—indicate significant potential in this field.